Pentasodium bis(2,4-dihydroxy-5-((2-hydroxy-3-nitro-5-sulphophenyl)azo)benzoato(4-))chromate(5-)
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Overview
Description
Pentasodium bis[2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulfophenyl)azo]benzoato(4-)]chromate(5-) is a complex organic compound with the molecular formula C26H18CrN6Na5O20S2 and a molecular weight of 965.52427 . This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentasodium bis[2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulfophenyl)azo]benzoato(4-)]chromate(5-) involves the reaction of 2,4-dihydroxybenzoic acid with 2-hydroxy-3-nitro-5-sulfophenyl diazonium salt in the presence of a chromium salt. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to achieve high yields and purity. The final product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Pentasodium bis[2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulfophenyl)azo]benzoato(4-)]chromate(5-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromium oxidation states.
Reduction: It can be reduced to form lower oxidation states of chromium.
Substitution: The azo group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Nucleophiles like amines and thiols can react with the azo group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of chromium, while reduction can produce lower oxidation states .
Scientific Research Applications
Pentasodium bis[2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulfophenyl)azo]benzoato(4-)]chromate(5-) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and electrochemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although more research is needed.
Industry: Widely used in the dye industry for coloring textiles and other materials.
Mechanism of Action
The mechanism of action of pentasodium bis[2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulfophenyl)azo]benzoato(4-)]chromate(5-) involves its ability to undergo redox reactions. The compound can act as an oxidizing or reducing agent, depending on the conditions. It interacts with various molecular targets and pathways, including electron transfer processes and catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Pentasodium bis[2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulfophenyl)azo]benzoato(4-)]chromate(5-): Known for its strong oxidizing properties and vibrant color.
Chromium-based azo compounds: Similar in structure but may have different substituents on the aromatic rings.
Other azo dyes: Share the azo group but differ in their metal coordination and specific applications.
Uniqueness
Pentasodium bis[2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulfophenyl)azo]benzoato(4-)]chromate(5-) is unique due to its specific combination of azo and chromium coordination, which imparts distinct chemical and physical properties. Its ability to act as both an oxidizing and reducing agent makes it versatile in various applications .
Properties
CAS No. |
74196-15-9 |
---|---|
Molecular Formula |
C26H18CrN6Na5O20S2+5 |
Molecular Weight |
965.5 g/mol |
IUPAC Name |
pentasodium;chromium;2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulfophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/2C13H9N3O10S.Cr.5Na/c2*17-10-4-11(18)7(3-6(10)13(20)21)14-15-8-1-5(27(24,25)26)2-9(12(8)19)16(22)23;;;;;;/h2*1-4,17-19H,(H,20,21)(H,24,25,26);;;;;;/q;;;5*+1 |
InChI Key |
JCZSCNBHUKHBBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N=NC2=C(C=C(C(=C2)C(=O)O)O)O)O)[N+](=O)[O-])S(=O)(=O)O.C1=C(C=C(C(=C1N=NC2=C(C=C(C(=C2)C(=O)O)O)O)O)[N+](=O)[O-])S(=O)(=O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Cr] |
Origin of Product |
United States |
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